molecular formula C32H48O9 B12764775 Cimicifugoside H-3 CAS No. 163046-74-0

Cimicifugoside H-3

Cat. No.: B12764775
CAS No.: 163046-74-0
M. Wt: 576.7 g/mol
InChI Key: QMZIBXOWLZVKEF-JCAQTXDJSA-N
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Description

Cimicifugoside H-3 is a triterpenoid saponin compound isolated from the rhizomes of Cimicifuga foetida L., a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, antitumor, and lipid-lowering effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cimicifugoside H-3 typically involves the extraction of the rhizomes of Cimicifuga foetida L. using an alcohol extraction mixture. The mixture is then subjected to various purification processes to isolate the compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Cimicifugoside H-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Scientific Research Applications

Cimicifugoside H-3 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying triterpenoid saponins and their chemical properties.

    Biology: It is studied for its effects on cellular processes, including lipid metabolism and cell differentiation.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.

    Industry: It is used in the development of natural health products and supplements

Mechanism of Action

Cimicifugoside H-3 exerts its effects through various molecular targets and pathways. It is known to inhibit the differentiation of 3T3-L1 cells, thereby achieving a lipid-lowering effect. This inhibition is mediated through the repression of specific cellular pathways involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cimicifugoside H-3 is unique in its specific inhibition of cell differentiation and its potent lipid-lowering effects. Its distinct molecular structure and specific pharmacological activities set it apart from other similar compounds .

Properties

CAS No.

163046-74-0

Molecular Formula

C32H48O9

Molecular Weight

576.7 g/mol

IUPAC Name

(1S,3R,6S,8R,12R,15R,16R,18S)-18-hydroxy-15-[(2R)-5-hydroxy-4-oxopentan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one

InChI

InChI=1S/C32H48O9/c1-16(10-17(34)13-33)24-18(35)11-29(4)21-7-6-20-28(2,3)23(41-27-26(39)25(38)19(36)14-40-27)8-9-31(20)15-32(21,31)22(37)12-30(24,29)5/h7,16,19-20,22-27,33,36-39H,6,8-15H2,1-5H3/t16-,19-,20+,22+,23+,24+,25+,26-,27+,29+,30-,31-,32+/m1/s1

InChI Key

QMZIBXOWLZVKEF-JCAQTXDJSA-N

Isomeric SMILES

C[C@H](CC(=O)CO)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C

Canonical SMILES

CC(CC(=O)CO)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C

Origin of Product

United States

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